![molecular formula C7H5FN2O B1398777 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 956460-93-8](/img/structure/B1398777.png)
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
説明
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Methods : The compound 4-fluoro-1H-pyrrolo[2,3-b]pyridine has been prepared using two different routes from 1H-pyrrolo[2,3-b]pyridine N-oxide. Regioselective fluorination was achieved using either the Balz-Schiemann reaction or lithium-halogen exchange (Thibault et al., 2003).
Chemical Reactivity and Synthesis Applications : The molecule has been a subject of study for its reactivity characteristics and its potential use in the synthesis of various derivatives. For instance, a study focused on the synthesis, characterization, and reactivity of related compounds, highlighting the molecule's role in complex chemical reactions (Murthy et al., 2017).
Biological and Pharmacological Research
Antitumor Activity : A study described the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives with significant biological effects in experimental models of diffuse malignant peritoneal mesothelioma. These compounds were shown to act as cyclin-dependent kinase 1 inhibitors and induce apoptotic responses in cancer cells (Carbone et al., 2013).
Chemosensor Applications : The compound's derivatives have been used to develop fluorescent chemosensors for Fe3+/Fe2+ sensitivity, illustrating its potential application in biological imaging. Such applications are significant in living cell studies, as demonstrated in HepG2 cells (Maity et al., 2018).
Advanced Material Research
- Semiconducting Materials : Nitrogen-embedded small molecules derived from 4-fluoro-1H-pyrrolo[2,3-b]pyridine and their chlorine-substituted variants were studied for their electrochemical properties and potential as semiconducting materials. This research highlights its application in electronic and optoelectronic devices (Zhou et al., 2019).
作用機序
Target of Action
The primary targets of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . This compound has shown potent activities against FGFR1, 2, and 3 .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition results in a decrease in the abnormal activation of the FGFR signaling pathway, which is often associated with the progression and development of several cancers .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these pathways, thereby affecting cell proliferation, migration, angiogenesis, and other processes .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro studies have shown that this compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
生化学分析
Biochemical Properties
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in regulating cell proliferation, differentiation, and survival. The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7 nM, 9 nM, and 25 nM, respectively . By inhibiting these receptors, this compound can modulate downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways .
Cellular Effects
In cellular studies, this compound has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, suggesting its potential as an anti-metastatic agent . The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism underscores its therapeutic potential in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the signaling cascade that promotes cell proliferation and survival, leading to reduced tumor growth and metastasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown sustained inhibition of cell proliferation and migration, indicating its potential for chronic therapeutic use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild hepatotoxicity, have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported via passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its distribution to target sites . The compound’s localization and accumulation in tumor tissues contribute to its therapeutic efficacy.
Subcellular Localization
This compound predominantly localizes in the cytoplasm and nucleus of target cells . Its activity is influenced by post-translational modifications and interactions with intracellular proteins . These factors determine its subcellular distribution and functional outcomes.
特性
IUPAC Name |
4-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWDXMBVANPUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726240 | |
| Record name | 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956460-93-8 | |
| Record name | 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


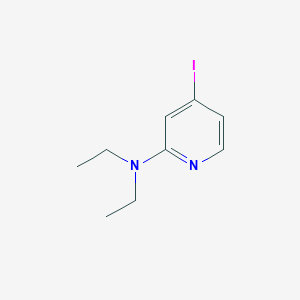



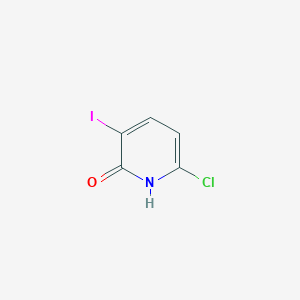

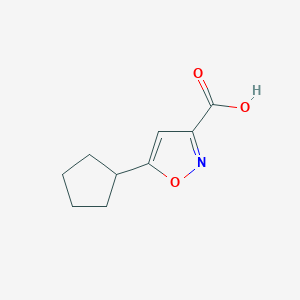

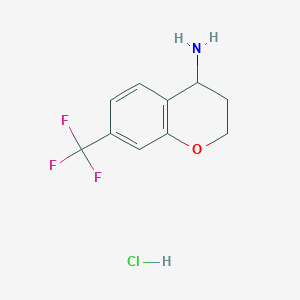
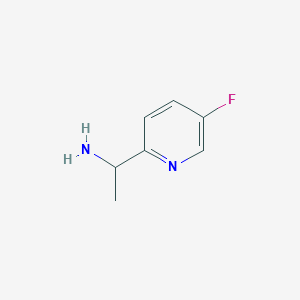
![(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1398713.png)
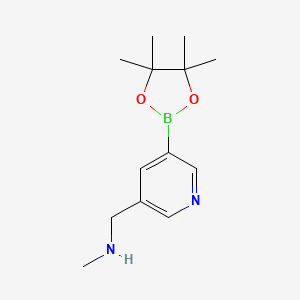
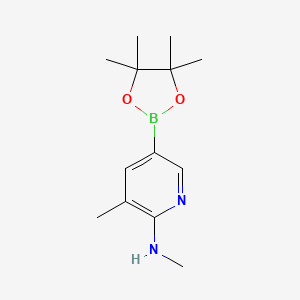
![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)
